
N,N-Diethyl-4-piperidin-4-yl-benzamide
概要
説明
N,N-Diethyl-4-piperidin-4-yl-benzamide is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring attached to a benzamide moiety
作用機序
Target of Action
N,N-Diethyl-4-piperidin-4-yl-benzamide primarily targets the delta opioid receptor . This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in pain modulation . It also targets the hypoxia-inducible factor 1 (HIF-1) pathways , which are crucial for cellular response to hypoxia .
Mode of Action
This compound acts as an agonist at the delta opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the delta opioid receptor can lead to analgesic effects . It also acts as an activator of HIF-1 pathways , which can lead to various cellular responses under hypoxic conditions .
Biochemical Pathways
The activation of the delta opioid receptor can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent activation of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of calcium influx, reducing neuronal excitability .
The activation of HIF-1 pathways can lead to the transcriptional activation of various genes involved in energy metabolism, angiogenesis, cell survival, and other functions that enable cells to adapt to hypoxic conditions .
Pharmacokinetics
It is described as beingorally bioavailable , which suggests that it can be absorbed from the gastrointestinal tract and distributed throughout the body to exert its effects .
Result of Action
The activation of the delta opioid receptor by this compound can lead to analgesic effects , making it a potential therapeutic agent for the treatment of pain . The activation of HIF-1 pathways can lead to various cellular responses that enable cells to adapt to hypoxic conditions . It also induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the delta opioid receptor can be modulated by the presence of other opioid receptors and the local concentration of endogenous opioid peptides . The activity of HIF-1 pathways can be influenced by the oxygen concentration in the cellular environment .
生化学分析
Biochemical Properties
N,N-Diethyl-4-piperidin-4-yl-benzamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to interact with low molecular weight protein tyrosine phosphatase (LMWPTP), acting as an inhibitor . This interaction prevents the enzyme from catalyzing its reactions, thereby affecting various signaling pathways. Additionally, this compound has been found to activate hypoxia-inducible factor 1 (HIF-1) pathways, which are crucial for cellular adaptation to low oxygen conditions .
Cellular Effects
This compound influences various types of cells and cellular processes. In pancreatic β-cells, it has been observed to cause insulin depletion by inhibiting insulin2 mRNA transcription . This effect leads to hyperglycemia and vacuolation in the β-cells. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with HIF-1α, promoting the expression of genes involved in glycolysis and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of LMWPTP, preventing the enzyme from catalyzing its reactions . This inhibition disrupts various signaling pathways associated with cancer aggressiveness. Additionally, the compound activates HIF-1 pathways by inducing the expression of HIF-1α protein and downstream target genes, such as p21 and cleaved caspase-3, promoting apoptosis in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s effects on insulin depletion and hyperglycemia in pancreatic β-cells are reversible after discontinuation of treatment . The stability and degradation of the compound in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound has been observed to cause vacuolation in pancreatic β-cells and hyperglycemia . These effects are dose-dependent, with higher doses leading to more severe adverse effects. Understanding the threshold and toxic effects of the compound is essential for its safe therapeutic application.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as LMWPTP and HIF-1α, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interactions with these proteins affect its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These factors influence the compound’s efficacy and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-piperidin-4-yl-benzamide typically involves the reaction of 4-piperidone with diethylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: 4-piperidone is reacted with diethylamine in the presence of a suitable catalyst to form N,N-diethyl-4-piperidinone.
Step 2: The resulting N,N-diethyl-4-piperidinone is then reacted with benzoyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
N,N-Diethyl-4-piperidin-4-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide moiety to amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
Medicinal Chemistry
N,N-Diethyl-4-piperidin-4-yl-benzamide has been investigated for its potential as a delta opioid receptor agonist . Research indicates that this compound binds with high affinity to delta receptors, exhibiting selectivity over other opioid receptors. This property makes it a candidate for pain management therapies, especially for conditions where traditional opioids may pose risks of addiction or adverse effects .
Cancer Research
The compound has shown promise in anticancer research , particularly in modulating pathways related to hypoxia-inducible factors (HIFs). Studies have demonstrated that derivatives of this compound can inhibit proliferation in liver cancer cell lines (e.g., HepG2) and promote apoptosis through mechanisms involving cleaved caspase-3 expression. This suggests potential applications in developing targeted cancer therapies.
Neuropharmacology
This compound is also explored for its neuropharmacological effects, particularly its interaction with neurotransmitter receptors. It has been reported to influence dopamine receptor activity, which could have implications for treating neurological disorders such as schizophrenia or depression.
Case Studies
-
Delta Opioid Receptor Agonism
A study published in Journal of Medicinal Chemistry described the synthesis and evaluation of N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide as a potent delta opioid receptor agonist. The compound exhibited an IC50 value of 0.87 nM against delta receptors, demonstrating its high selectivity and potential for therapeutic use in pain management . -
Anticancer Activity
In vitro studies have shown that derivatives of this compound can significantly inhibit cell growth in various cancer cell lines, including HepG2 liver cancer cells. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting HIF pathways. -
Neurotransmitter Interaction
Research indicates that this compound interacts with dopamine receptors (D2L and D4.2), suggesting its potential application in treating neuropsychiatric disorders by modulating dopaminergic signaling.
類似化合物との比較
N,N-Diethyl-4-piperidin-4-yl-benzamide can be compared with other benzamide derivatives and piperidine-containing compounds:
Similar Compounds: N-(piperidin-4-yl)benzamide derivatives, N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)-benzamide.
Uniqueness: The presence of both diethylamine and piperidine moieties in this compound contributes to its unique pharmacological profile and potential therapeutic applications.
生物活性
N,N-Diethyl-4-piperidin-4-yl-benzamide is a compound of significant interest in pharmacological research, particularly due to its biological activities as a delta opioid receptor agonist and its potential applications in cancer therapy. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is crucial for its interaction with biological targets. The compound has been studied for its binding affinity to opioid receptors and its effects on cell cycle regulation in cancer cells.
-
Delta Opioid Receptor Agonism :
- This compound exhibits high selectivity for the delta opioid receptor (DOR), with an IC50 value of 0.87 nM, indicating potent agonistic activity. This selectivity is significantly higher compared to mu and kappa receptors, making it a candidate for pain management without the side effects typically associated with mu receptor agonists .
-
Antitumor Activity :
- Recent studies have highlighted the compound's potential as an antitumor agent. In particular, derivatives of this compound have been shown to induce cell cycle arrest in HepG2 cells (human liver cancer cells) through a p53/p21-dependent pathway. Compound 47 from this series demonstrated an IC50 of 0.25 μM, indicating strong antitumor efficacy .
Antinociceptive Studies
In vivo studies have demonstrated that this compound analogs exhibit significant anti-nociceptive effects in rodent models. For instance, the compound has been shown to reduce pain responses effectively, suggesting its potential utility in treating chronic pain conditions .
Cancer Cell Studies
The antitumor effects were assessed using flow cytometry and Western blot analysis, which revealed that the compound inhibits key proteins involved in cell cycle progression, such as cyclin B1 and phospho-Rb (retinoblastoma protein), while enhancing the expression of tumor suppressors like p21 and p53 .
Case Studies
Study | Findings | Model |
---|---|---|
Zhao et al. (2014) | Compound 47 induced cell cycle arrest via p53/p21 pathway; IC50 = 0.25 μM | HepG2 cells |
Zhang et al. (2000) | High selectivity for delta opioid receptors; IC50 = 0.87 nM | Rat models |
Wang et al. (2009) | Improved agonist potency compared to SNC-80; significant anti-nociceptive activity | Rodent pain models |
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Clinical Trials : Further investigation into the efficacy and safety of this compound in human subjects is warranted, particularly for chronic pain management and cancer therapy.
- Structural Modifications : Exploring structural analogs may enhance selectivity and potency against specific receptors or cancer types.
- Mechanistic Studies : Additional studies are needed to fully elucidate the molecular mechanisms underlying its antitumor effects and opioid receptor interactions.
特性
IUPAC Name |
N,N-diethyl-4-piperidin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-18(4-2)16(19)15-7-5-13(6-8-15)14-9-11-17-12-10-14/h5-8,14,17H,3-4,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUNXPBHUCHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。